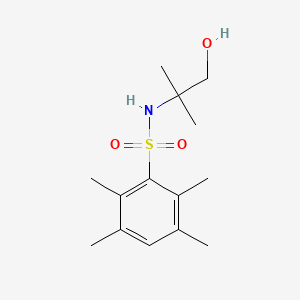![molecular formula C19H23N3O3S B5494283 9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)
9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5]undecane.
Mécanisme D'action
The mechanism of action of 9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and modulate the immune response. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane for lab experiments is its versatility. It can be used as a fluorescent probe, a ligand for the synthesis of metal complexes, and a potential drug candidate. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for drug development. However, one of the limitations is the complex synthesis method, which requires specific reagents and conditions.
Orientations Futures
There are several future directions for the research on 9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane. One of the directions is to further investigate its potential applications in drug development, particularly in the treatment of cancer, inflammation, and microbial infections. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological samples. Moreover, the synthesis method can be optimized to improve the yield and purity of the final product. Finally, the mechanism of action can be further elucidated to better understand its biochemical and physiological effects.
In conclusion, 9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane is a chemical compound that has shown promising potential in various fields of research. Its complex synthesis method, versatile applications, and low toxicity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis method of 9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane involves a multi-step process that requires specific reagents and conditions. One of the commonly used methods is the reaction of 2-furoyl chloride with 2-mercapto pyrimidine in the presence of a base, followed by the addition of 9-azabicyclo[3.3.1]nonane and a subsequent oxidation step. The final product is purified using column chromatography.
Applications De Recherche Scientifique
9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. Moreover, it has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propriétés
IUPAC Name |
3-oxa-9-azaspiro[5.5]undecan-9-yl-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-17(22-10-4-19(5-11-22)6-12-24-13-7-19)16-3-2-15(25-16)14-26-18-20-8-1-9-21-18/h1-3,8-9H,4-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJHAKBPRBMKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOCC2)C(=O)C3=CC=C(O3)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-{5-[(Pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B5494211.png)

![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494222.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)
![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)